REACTION_SMILES
|
[CH2:10]1[CH:11]([CH3:12])[O:13]1.[CH2:1]1[CH2:2][c:3]2[cH:4][cH:5][cH:6][cH:7][c:8]2[NH:9]1.[CH3:14][CH2:15][OH:16]>>[CH2:1]1[CH2:2][c:3]2[cH:4][cH:5][cH:6][cH:7][c:8]2[N:9]1[CH2:10][CH:11]([CH3:12])[OH:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc2c(c1)CCN2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)CN1CCc2ccccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |